BenchChemオンラインストアへようこそ!

Oteseconazole

Vulvovaginal candidiasis Antifungal efficacy Phase 3 clinical trial

Oteseconazole is a first-in-class oral tetrazole antifungal with >2,000-fold selectivity for fungal CYP51 over human CYP51—unmatched by triazoles such as fluconazole. Its unique tetrazole metal-binding group eliminates 11β-HSD2 inhibition, removing pseudohyperaldosteronism risk seen with posaconazole/itraconazole. With a median terminal half-life of ~138 days, a two-dose induction regimen (600 mg + 450 mg) provides sustained RVVC protection for up to 50 weeks. Demonstrates 66.88% vs. 45.91% therapeutic cure rate versus fluconazole and retains potency against fluconazole-resistant C. glabrata and C. krusei. The definitive tool compound for fungal CYP51 research free of human CYP off-target confounding.

Molecular Formula C23H16F7N5O2
Molecular Weight 527.4 g/mol
CAS No. 1340593-59-0
Cat. No. B609789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOteseconazole
CAS1340593-59-0
SynonymsOteseconazole;  VT-1161;  VT 1161;  VT1161.
Molecular FormulaC23H16F7N5O2
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
InChIInChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1
InChIKeyIDUYJRXRDSPPRC-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble at a pH range of 1 to 9
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oteseconazole (CAS 1340593-59-0) Scientific Procurement: Core Product Profile and Research-Grade Specifications


Oteseconazole (CAS 1340593-59-0) is a first-in-class oral tetrazole antifungal agent [1] that selectively inhibits fungal lanosterol 14α-demethylase (CYP51) with minimal off-target interaction against human CYP isoforms [2]. Structurally distinct from imidazoles and triazoles, oteseconazole features a tetrazole metal-binding group that confers over 2,000-fold selectivity for fungal CYP51 over human CYP51 . The compound exhibits a median terminal elimination half-life of approximately 138 days, translating to a total drug exposure window of roughly 690 days [3]. Oteseconazole is FDA-approved under the trade name VIVJOA for reducing the incidence of recurrent vulvovaginal candidiasis (RVVC) in females with a history of RVVC who are not of reproductive potential [4].

Oteseconazole Procurement Rationale: Why In-Class Azoles Cannot Be Interchanged


Oteseconazole is not functionally interchangeable with triazole antifungals such as fluconazole, itraconazole, or posaconazole due to four key differentiating factors. First, its tetrazole scaffold confers >2,000-fold selectivity for fungal CYP51 over human CYP51, whereas triazoles exhibit significant cross-reactivity with human CYP enzymes, leading to drug-drug interactions and endocrine toxicity [1]. Second, oteseconazole's median terminal half-life of 138 days fundamentally alters the dosing regimen and therapeutic window compared to fluconazole (~30 hours) or itraconazole (~35 hours), enabling a short-course, high-dose protocol (600 mg on Day 1, 450 mg on Day 2) that yields sustained protection against RVVC recurrence for up to 48-50 weeks [2]. Third, oteseconazole demonstrates potent activity against Candida glabrata and Candida krusei isolates that are intrinsically resistant to fluconazole [3]. Fourth, oteseconazole and other tetrazoles do not inhibit 11β-HSD2, suggesting no risk of pseudohyperaldosteronism—a clinically significant adverse effect observed with posaconazole and itraconazole [4].

Oteseconazole Evidence Guide: Quantified Differentiation from Fluconazole, Itraconazole, and Posaconazole


Superior Therapeutic Cure Rate vs. Fluconazole in Severe VVC: Phase 3 Head-to-Head Trial

In a multicenter, randomized, double-blinded, phase 3 trial (N=321 treated subjects), oteseconazole demonstrated statistically significant superiority over fluconazole for the treatment of severe vulvovaginal candidiasis (VVC) [1]. The primary endpoint of therapeutic cure (defined as both clinical cure and mycological cure at Day 28) was achieved by 66.88% of oteseconazole-treated subjects compared to 45.91% of fluconazole-treated subjects (P = 0.0002), representing a 45.7% relative improvement [1].

Vulvovaginal candidiasis Antifungal efficacy Phase 3 clinical trial

Sustained Prevention of RVVC Recurrence: Superiority to Placebo and Indirect Advantage Over Fluconazole Maintenance

In two identical phase 3 VIOLET trials, oteseconazole demonstrated superior prevention of recurrent vulvovaginal candidiasis (RVVC) recurrence compared to placebo through 48 weeks [1]. The recurrence rate with oteseconazole was 6.7% versus 42.8% with placebo (P < 0.001) in the first trial, and 3.9% versus 39.4% (P < 0.001) in the second trial [1]. In a third phase 3 trial comparing oteseconazole against active fluconazole, oteseconazole exhibited noninferiority to fluconazole for acute treatment and superiority to placebo for prevention maintenance through 50 weeks (recurrence rate 5.1% vs 42.2%, P < 0.001) [2]. Notably, a 2024 Bayesian network meta-analysis of randomized studies found that after therapy discontinuation, oteseconazole outperformed all other oral or topical regimens—including fluconazole, itraconazole, and clotrimazole—lowering RVVC clinical and mycological recurrence rates by more than 90% [3].

Recurrent vulvovaginal candidiasis Prevention VIOLET trials

Absence of 11β-HSD2 Inhibition: Reduced Pseudohyperaldosteronism Risk vs. Posaconazole and Itraconazole

Triazole antifungals posaconazole and itraconazole are known to cause pseudohyperaldosteronism with hypertension and hypokalemia by inhibiting adrenal steroid synthesis and peripheral metabolism via 11β-HSD2 blockade [1]. In a 2024 Frontiers in Pharmacology study employing H295R adrenocortical cells and recombinant human enzyme assays, oteseconazole, VT-1598, and quilseconazole were evaluated for inhibition of 11β-HSD2 and adrenal steroidogenesis [1]. The study concluded that oteseconazole and the other tetrazoles did not inhibit 11β-HSD2, suggesting they do not pose a risk of pseudohyperaldosteronism [1]. Furthermore, oteseconazole did not alter steroid concentrations in a recent clinical study [1].

Endocrine safety Adrenal steroidogenesis Tetrazole selectivity

Extended Terminal Half-Life of 138 Days: Unmatched Dosing Convenience and Sustained Exposure

Oteseconazole exhibits a median terminal elimination half-life of approximately 138 days [1]. This is approximately 110-fold longer than fluconazole (~30 hours) and ~95-fold longer than itraconazole (~35 hours) [2]. The long half-life results in a total drug exposure window of 690 days (five half-lives) [3]. This pharmacokinetic property enables a short-course, high-dose induction regimen (600 mg Day 1, 450 mg Day 2) that provides sustained antifungal protection for 48-50 weeks, eliminating the need for weekly or daily maintenance dosing required for fluconazole or itraconazole in RVVC prophylaxis [2].

Pharmacokinetics Half-life Dosing regimen

High Potency Against Fluconazole-Resistant Candida Species: MIC Data and Structural Basis

Oteseconazole demonstrates potent in vitro activity against Candida species, including isolates with intrinsic or acquired resistance to fluconazole [1]. The MIC against Candida albicans is 0.002 μg/mL [2]. Across clinical isolates, MIC₅₀ and MIC₉₀ values for oteseconazole were 0.002 μg/mL and 0.06 μg/mL, respectively [1]. X-ray crystallographic studies of C. albicans CYP51 complexed with VT-1161 (oteseconazole) and posaconazole provided molecular-level evidence explaining the activity of VT-1161 against Candida krusei and Candida glabrata—pathogens that are intrinsically resistant to fluconazole [3]. The tetrazole metal-binding group confers a distinct binding mode that overcomes resistance mechanisms affecting triazoles [3].

Antifungal susceptibility MIC Fluconazole resistance

Patent Protection Status and Generic Entry Timeline

Oteseconazole is protected by multiple patents as of 2026, with the earliest US patent expiration date projected as April 22, 2031, and the latest as May 9, 2033 [1]. There are five US patents protecting this compound, with sixty-four patent family members across twenty-two countries [2]. The estimated Loss of Exclusivity (LOE) date based on the last compound-claiming patent and regulatory exclusivity is approximately 2033-2036 [1]. This contrasts with fluconazole, itraconazole, and posaconazole, all of which are off-patent and widely available as generics.

Intellectual property Patent expiry Procurement planning

Oteseconazole Scientific and Industrial Application Scenarios Based on Differentiated Evidence


Procurement for Severe Vulvovaginal Candidiasis Clinical Treatment Where Fluconazole Has Failed or Is Contraindicated

Based on the phase 3 head-to-head trial demonstrating therapeutic cure rates of 66.88% for oteseconazole versus 45.91% for fluconazole (P = 0.0002) [1], procurement of oteseconazole is scientifically justified for severe VVC cases where fluconazole has shown inadequate efficacy. The 45.7% relative improvement in cure rates, combined with mycological cure of 82.50% versus 59.12% (P < 0.0001), makes oteseconazole the evidence-preferred option for this indication. Additionally, for patients with suspected or confirmed non-albicans Candida infections (C. glabrata or C. krusei), oteseconazole retains potency where fluconazole demonstrates intrinsic resistance [2].

Long-Term RVVC Prophylaxis Requiring Sustained Protection After Short-Course Therapy

The ultra-long half-life of 138 days [3] and the VIOLET trial data showing 3.9-6.7% recurrence rates at 48 weeks versus 39-43% with placebo [4] position oteseconazole as the only antifungal capable of providing sustained RVVC protection with a two-dose induction regimen. Procurement for RVVC management programs should prioritize oteseconazole when the clinical goal is to eliminate the need for weekly or daily maintenance dosing required by fluconazole, itraconazole, or topical clotrimazole. The network meta-analysis confirming >90% lower recurrence rates post-discontinuation compared to all other oral and topical regimens [5] further supports this application.

Research Applications Requiring Selective CYP51 Inhibition Without Human CYP Cross-Reactivity

For in vitro and in vivo research requiring fungal CYP51 inhibition with minimal confounding effects from human CYP interactions, oteseconazole offers >2,000-fold selectivity for fungal CYP51 over human CYP51 [6]. This property is not shared by triazole comparators, which exhibit significant inhibition of human CYP3A4, CYP2C9, and CYP2C19. Researchers investigating fungal sterol biosynthesis, azole resistance mechanisms, or evaluating combination antifungal strategies should procure oteseconazole as the tool compound of choice when human CYP off-target effects would confound experimental interpretation.

Patient Populations Where Endocrine Safety and Drug-Drug Interaction Avoidance Are Critical

For patients with underlying endocrine disorders, electrolyte imbalances, or those on concomitant medications metabolized by CYP3A4, oteseconazole offers a distinct safety advantage over posaconazole and itraconazole. The absence of 11β-HSD2 inhibition eliminates the risk of pseudohyperaldosteronism [7], and the high selectivity for fungal CYP51 minimizes drug-drug interaction potential [6]. Procurement decisions for antifungal therapy in medically complex patients should favor oteseconazole based on this safety differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oteseconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.